4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
Overview
Description
4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with acetylphenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorophenylpiperazine with 4-acetylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-carboxyphenyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide.
Reduction: Formation of 4-(4-hydroxyphenyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-acetylphenyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
- 4-(4-acetylphenyl)-N-(4-bromophenyl)-1-piperazinecarboxamide
- 4-(4-acetylphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Uniqueness
4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds. The specific electronic and steric effects imparted by the chlorine atom can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(24)15-2-8-18(9-3-15)22-10-12-23(13-11-22)19(25)21-17-6-4-16(20)5-7-17/h2-9H,10-13H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOKUUORHAGPSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329843 | |
Record name | 4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813395 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438216-39-8 | |
Record name | 4-(4-acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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